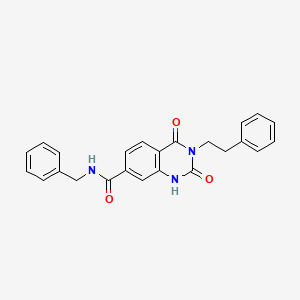

![molecular formula C22H19N3O4 B6514190 N-[(furan-2-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892278-48-7](/img/structure/B6514190.png)

N-[(furan-2-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . The compound you mentioned is a complex derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide information about the compound’s geometrical and vibrational properties.Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be quite diverse, depending on the specific functional groups attached to the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques and theoretical calculations .科学研究应用

Antiviral Research

The compound has been identified as a potential inhibitor targeting 3CLpro of SARS-CoV-2 . The study integrated virtual screening, pharmacoinformatics profiling, and molecular dynamics to identify promising inhibitors. F6548-1613, a variant of the compound, demonstrated stable hydrogen bonds with amino acids His41 and Thr62, indicating its efficacy in inhibiting 3CLpro .

Antibacterial Applications

Furan derivatives, including this compound, have shown significant antibacterial activity . The compound’s furan nucleus is an essential synthetic technique in the search for new drugs. The antibacterial agents created from furan derivatives have shown remarkable therapeutic efficacy .

Anticancer Research

The compound and its metal complexes have shown potential in cytotoxicity profiling . The ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .

Synthesis and Spectroscopic Investigations

The compound has been used in the synthesis and spectroscopic investigations of its metal complexes . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .

DFT Calculations

The compound and its metal complexes have been used in DFT quantum chemical calculations . The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively .

Drug Repurposing

The compound has potential for drug repurposing, particularly in the fight against SARS-CoV-2 infections and COVID-19 . The study focused on the detailed examination of the central protease, 3-chymotrypsin-like protease (3CLpro), a pivotal player in virus replication .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-20(23-14-17-7-4-12-29-17)16-8-9-18-19(13-16)24-22(28)25(21(18)27)11-10-15-5-2-1-3-6-15/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHALAAISXHHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514108.png)

![N-[3-(2-ethylpiperidin-1-yl)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514116.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[3-(piperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514126.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514130.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514144.png)

![N-{3-[ethyl(phenyl)amino]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514165.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514169.png)

![3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514172.png)

![3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514173.png)

![3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514183.png)

![3-[(4-methoxyphenyl)methyl]-7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514196.png)

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)

![N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514210.png)